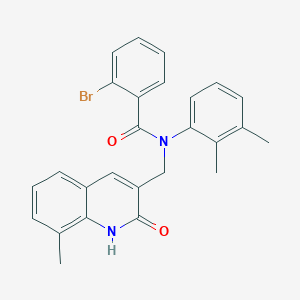
N-(4-chlorophenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, also known as CPOA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPOA is a synthetic molecule that belongs to the class of oxadiazole derivatives, and it has been shown to exhibit a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(4-chlorophenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is complex and not fully understood. However, it is believed that this compound exerts its effects by inhibiting the activity of certain enzymes and proteins that are involved in the regulation of cell growth and survival. In addition, this compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. Some of these effects include the inhibition of cell proliferation, the induction of apoptosis, the inhibition of angiogenesis, and the modulation of immune function. In addition, this compound has also been shown to exhibit neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-chlorophenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide in lab experiments is its potent and selective anticancer activity. This compound has been shown to exhibit activity against a wide range of cancer cell lines, including those that are resistant to conventional chemotherapy. In addition, this compound is relatively easy to synthesize and can be obtained in large quantities. However, one of the main limitations of using this compound in lab experiments is its potential toxicity and side effects. Further studies are needed to determine the optimal dosage and administration schedule for this compound.
Direcciones Futuras
There are several areas of future research that could be explored with regards to N-(4-chlorophenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide. One area of research could be the development of new analogs and derivatives of this compound that exhibit improved potency and selectivity. Another area of research could be the investigation of the potential applications of this compound in other diseases, such as neurodegenerative diseases and metabolic disorders. Finally, further studies are needed to determine the optimal dosage and administration schedule for this compound, as well as its potential toxicity and side effects in humans.
Métodos De Síntesis
The synthesis of N-(4-chlorophenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide involves several steps, including the preparation of the starting materials and the coupling of the different components. The most common synthesis method involves the reaction of 4-chloroaniline with 2-bromo-1-(o-tolyl)ethanone to yield the intermediate product. This intermediate is then coupled with 2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenol to form the final product, this compound.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer biology, where this compound has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines. In addition, this compound has also been investigated for its potential applications in the treatment of other diseases, such as Alzheimer's disease, Parkinson's disease, and diabetes.
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-2-[2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O3/c1-15-6-2-3-7-18(15)22-26-23(30-27-22)19-8-4-5-9-20(19)29-14-21(28)25-17-12-10-16(24)11-13-17/h2-13H,14H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCMTFIWHRIZID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

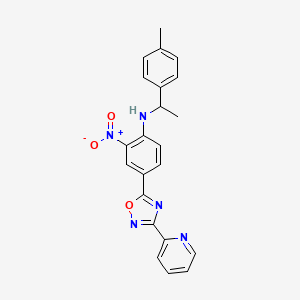
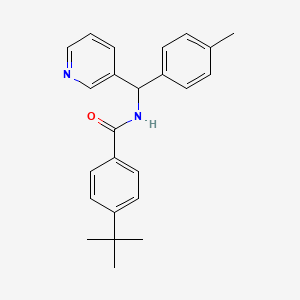
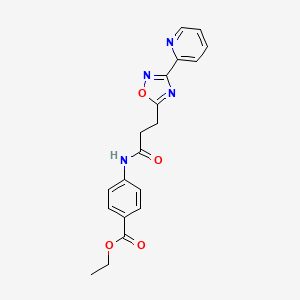
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide](/img/structure/B7700372.png)


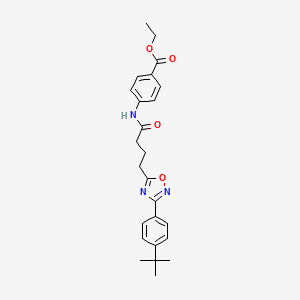
![(Z)-N'-(2-methoxybenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7700410.png)
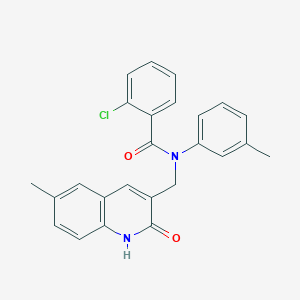

![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7700443.png)
